molecular formula C29H32BrN3O4 B12501629 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate

Cat. No.: B12501629
M. Wt: 566.5 g/mol
InChI Key: FMKDABXNVSSLBF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzylpiperazine moiety, a brominated methoxyphenyl group, and an ethyl ester functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-benzylpiperazine, followed by its reaction with 5-bromo-2-methoxy-3-methylbenzoic acid. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the brominated position using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-chloro-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate
  • Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-fluoro-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate

Uniqueness

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate is unique due to the presence of the brominated methoxyphenyl group, which may confer distinct chemical and biological properties compared to its chloro- and fluoro-substituted analogs.

Properties

Molecular Formula

C29H32BrN3O4

Molecular Weight

566.5 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C29H32BrN3O4/c1-4-37-29(35)22-10-11-26(33-14-12-32(13-15-33)19-21-8-6-5-7-9-21)25(17-22)31-28(34)24-18-23(30)16-20(2)27(24)36-3/h5-11,16-18H,4,12-15,19H2,1-3H3,(H,31,34)

InChI Key

FMKDABXNVSSLBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=C(C(=CC(=C4)Br)C)OC

Origin of Product

United States

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